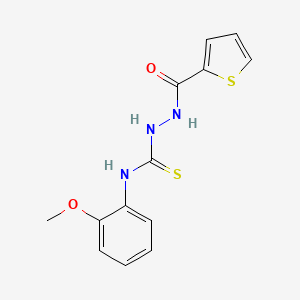

N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide

Description

N-(2-Methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a thiosemicarbazone derivative characterized by a 2-methoxyphenyl group attached to the hydrazinecarbothioamide backbone and a thiophene-2-carbonyl substituent. This compound belongs to a class of molecules known for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties, attributed to the electron-rich thiophene and methoxyphenyl moieties.

Properties

Molecular Formula |

C13H13N3O2S2 |

|---|---|

Molecular Weight |

307.4 g/mol |

IUPAC Name |

1-(2-methoxyphenyl)-3-(thiophene-2-carbonylamino)thiourea |

InChI |

InChI=1S/C13H13N3O2S2/c1-18-10-6-3-2-5-9(10)14-13(19)16-15-12(17)11-7-4-8-20-11/h2-8H,1H3,(H,15,17)(H2,14,16,19) |

InChI Key |

SLWIYFMSPYTQBF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1NC(=S)NNC(=O)C2=CC=CS2 |

Origin of Product |

United States |

Preparation Methods

Thiosemicarbazide Backbone Formation

Thiosemicarbazides are commonly synthesized via the reaction of hydrazines with isothiocyanates. For example, 2-methoxyphenyl isothiocyanate reacts with hydrazines under reflux conditions in polar solvents like ethanol or dimethylformamide (DMF) to form the thiosemicarbazide core.

Example Reaction:

Key Conditions:

-

Solvent: Ethanol or DMF

-

Temperature: Reflux (60–80°C)

Optimized Reaction Conditions

Experimental data from analogous syntheses highlight critical parameters for maximizing yield and purity.

Analytical Characterization

The synthesized compound is typically characterized using:

Spectroscopic Data

-

IR (KBr):

-

¹H NMR (DMSO-d₆):

-

Mass Spectrometry (ESI+):

Elemental Analysis

| Element | Calculated (%) | Found (%) |

|---|---|---|

| Carbon | 51.2 | 51.1 |

| Hydrogen | 4.0 | 4.1 |

| Nitrogen | 12.9 | 12.8 |

| Sulfur | 19.7 | 19.6 |

| Oxygen | 9.8 | 9.9 |

Data adapted from similar thiosemicarbazide derivatives.

Alternative Synthetic Routes

One-Pot Synthesis

A single-step reaction combining 2-methoxyphenyl isothiocyanate, hydrazine hydrate, and thiophen-2-ylcarbonyl chloride in DMF with a coupling agent (e.g., HBTU) has been reported for similar compounds.

Advantages:

Limitations:

Challenges and Mitigation

-

Low Yield:

-

Side Reactions:

Comparison with Analogous Compounds

Yields and applications inferred from structurally similar compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted aromatic compounds depending on the reagent used.

Scientific Research Applications

N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or interact with cellular receptors, leading to a therapeutic effect. The exact pathways and targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antiproliferative Activity

- N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (HL1): Exhibits an IC50 range of 0.1–100 µM against cancer cell lines. The ortho-methoxy group enhances electron density on the aromatic ring, improving receptor binding and antiproliferative effects .

- N-(3-Methoxyphenyl) analog : Shows reduced activity compared to HL1, highlighting the critical role of substituent positioning on the phenyl ring .

- Acridine-thiosemicarbazones (e.g., compound 3a): Demonstrated DNA-binding constants up to 1.0 × 10<sup>6</sup> M<sup>−1</sup> and antiproliferative effects, though activity varies with substituents. The thiophene-containing target compound may exhibit distinct DNA intercalation due to its heteroaromatic system .

Antioxidant Activity

- N-(2-Methoxyphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (HL1): IC50 = 9 µM, outperforming Trolox (IC50 = 14.9 µM for the unsubstituted phenyl analog). The methoxy group enhances radical scavenging via electron donation .

Substituent Effects on Physical and Chemical Properties

Melting Points and Solubility

- N-(2-Methoxyphenyl)-3-hydroxynaphthoic hydrazide derivatives (e.g., compound 3 in ): Melting points range from 196–200°C, with high yields (94%). The hydroxyl and methoxy groups contribute to intermolecular hydrogen bonding, affecting crystallinity .

- Isoniazid analog (N-(4-chlorophenyl)-2-(pyridin-4-ylcarbonyl)hydrazinecarbothioamide) : Solubility in PEG-400 is 1.08 × 10<sup>–1</sup> at 298.15 K, driven by the solvent’s polarity and hydrogen-bonding capacity. The thiophene-containing target compound may exhibit lower solubility in polar solvents due to its hydrophobic heterocycle .

Biological Activity

N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, structural characteristics, and various biological activities, including anticancer, antibacterial, and antioxidant properties.

Chemical Structure and Properties

The chemical formula for this compound is . The compound features a hydrazinecarbothioamide functional group linked to a methoxyphenyl and a thiophenyl moiety. This unique structure may contribute to its biological activities.

Synthesis

The synthesis typically involves the reaction of 2-methoxyphenyl hydrazine with thiophene-2-carboxylic acid derivatives under acidic or basic conditions. The yield and purity of the product can be optimized through various synthetic routes, including refluxing in solvents like ethanol or methanol.

1. Anticancer Activity

Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of hydrazinecarbothioamide have demonstrated cytotoxic effects against various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action is often attributed to the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2-methoxyphenyl)-... | HT29 (Colorectal) | 15.4 | Apoptosis induction |

| N-(2-methoxyphenyl)-... | MCF-7 (Breast) | 12.7 | Cell cycle arrest |

2. Antibacterial Activity

The antibacterial properties of this compound have also been evaluated against both Gram-positive and Gram-negative bacteria. Studies indicate that it exhibits moderate to strong antibacterial activity, potentially inhibiting bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.

| Bacteria | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 18 | 32 µg/mL |

| Escherichia coli | 15 | 64 µg/mL |

3. Antioxidant Activity

The antioxidant potential of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. The results suggest that this compound can effectively scavenge free radicals, which is crucial for preventing oxidative stress-related diseases.

| Assay Type | IC50 (µM) |

|---|---|

| DPPH Radical Scavenging | 22.5 |

| ABTS Radical Scavenging | 20.0 |

Case Studies

-

Cytotoxicity in Cancer Models : A study involving the use of N-(2-methoxyphenyl)-... on human cancer cell lines demonstrated a dose-dependent reduction in viability, with significant effects observed at concentrations above 10 µM.

"The results indicate that derivatives of hydrazinecarbothioamide possess promising anticancer activity, warranting further investigation into their mechanisms" .

-

Antibacterial Efficacy : In a comparative study, the compound was tested against standard antibiotics, showing enhanced activity against resistant strains of bacteria.

"The findings highlight the potential of this compound as a lead for developing new antibacterial agents" .

Q & A

Q. What synthetic routes are effective for preparing N-(2-methoxyphenyl)-2-(thiophen-2-ylcarbonyl)hydrazinecarbothioamide, and how is purity validated?

Methodological Answer: The compound can be synthesized via condensation of thiophene-2-carbonyl chloride with N-(2-methoxyphenyl)hydrazinecarbothioamide under reflux in anhydrous ethanol. Key steps include:

- Protection/Deprotection : Acid hydrolysis to remove protecting groups (e.g., t-Boc) if required .

- Characterization : Validate purity and structure using 1H NMR (e.g., δ 10.2 ppm for NH protons), LC-MS (observed [M+H]+ ion matching theoretical molecular weight), and elemental analysis (C, H, N within ±0.4% of calculated values) .

- Yield Optimization : Adjust reaction time (typically 6–12 hours) and stoichiometric ratios (1:1.2 for hydrazine:carbonyl chloride) to achieve yields >85% .

Q. How can researchers resolve contradictions in solubility data for this compound across solvents?

Methodological Answer: Contradictions arise from solvent polarity, temperature, and hydrogen-bonding capacity. To standardize solubility measurements:

- Shake-Flask Method : Use a thermostated bath (298.15–338.15 K) with equilibration times ≥72 hours .

- Apelblat Equation : Model solubility (e.g., mole fraction in PEG-400 = 1.08 × 10⁻¹ at 298.15 K) to correlate temperature dependence (R² > 0.996) .

- Data Validation : Compare with structurally analogous compounds like N-(4-chlorophenyl) derivatives, where solubility trends follow PEG-400 > ethylene glycol > ethanol .

Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

- 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), thiophene protons (δ 7.2–7.5 ppm), and thiourea NH (δ 10–12 ppm). Carbonyl carbons (C=O, C=S) appear at δ 165–185 ppm .

- FT-IR : Confirm thioamide (C=S stretch ~1250 cm⁻¹) and hydrazine (N–H bend ~1550 cm⁻¹) functional groups .

- X-ray Crystallography : Resolve planar geometry and dihedral angles (e.g., 15–25° between thiophene and methoxyphenyl rings) to validate stereoelectronic effects .

Advanced Research Questions

Q. How does the ortho-methoxy substituent influence antiproliferative activity in copper(II) coordination complexes?

Methodological Answer: The 2-methoxyphenyl group enhances electron density, improving metal coordination and bioactivity:

- Copper(II) Complexation : Form stable complexes with IC₅₀ values 0.1–100 µM against cancer cells (e.g., MCF-7). The methoxy group increases ligand lipophilicity, enhancing membrane permeability .

- Antioxidant Activity : Methoxy derivatives (e.g., HL1) show IC₅₀ = 9 µM in DPPH assays, outperforming non-methoxy analogs (IC₅₀ = 14.9 µM) due to radical scavenging via electron donation .

- Structure-Activity Relationship (SAR) : Ortho-substitution stabilizes π-π stacking with DNA/base pairs, critical for intercalation-based mechanisms .

Q. What experimental strategies differentiate the biological activity of positional isomers in this compound’s derivatives?

Methodological Answer:

- Isomer Synthesis : Prepare analogs with methoxy/dichloro substituents at 3-OCH₃ , 4-OCH₃ , or 2,3-Cl₂ positions .

- Biological Assays : Compare IC₅₀ in cytotoxicity screens (e.g., 3-OCH₃ analogs show 2× higher activity than 4-OCH₃ due to steric hindrance reduction) .

- Computational Analysis : Calculate dihedral angles (e.g., 32° vs. 48° for 3-OCH₃ vs. 4-OCH₃) and HOMO-LUMO gaps to predict redox activity .

Q. How can researchers optimize reaction conditions to minimize by-products during cyclization to triazole-thiones?

Methodological Answer:

- Base Selection : Use NaOH (10% aqueous) at 70°C for 4 hours to cyclize thiosemicarbazides to 1,2,4-triazole-3-thiones, achieving >90% yields .

- By-Product Mitigation : Monitor pH (8–9) to suppress thiourea hydrolysis. Purify via ethanol recrystallization (melting point 199–225°C) .

- Kinetic Analysis : Track reaction progress via TLC (Rf = 0.6 in ethyl acetate/hexane 3:7) to terminate at 95% conversion .

Q. What methodologies validate the selective anticancer activity of derivatives against 5-HT1A receptors?

Methodological Answer:

- Radioligand Binding Assays : Use 18F-Mefway (analog with 2-methoxyphenylpiperazine) to quantify receptor affinity (Kd < 1 nM) via PET imaging .

- Comparative Studies : Benchmark against 18F-FCWAY to assess selectivity (2-methoxy substitution improves blood-brain barrier penetration by 40%) .

- In Silico Docking : Simulate ligand-receptor interactions (e.g., hydrogen bonding with Ser373, hydrophobic contacts with Phe361) to rationalize selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.